molecular formula C15H15NO B4954197 N,3-diphenylpropanamide CAS No. 3271-81-6

N,3-diphenylpropanamide

Cat. No.: B4954197
CAS No.: 3271-81-6
M. Wt: 225.28 g/mol
InChI Key: OVWGAGKOPGNUGC-UHFFFAOYSA-N
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Description

N,3-Diphenylpropanamide is an organic compound with the molecular formula C15H15NO. It is also known by other names such as benzenepropanamide, N-phenyl- and hydrocinnamanilide . This compound is characterized by the presence of two phenyl groups attached to a propanamide backbone, making it a member of the amide family.

Scientific Research Applications

N,3-Diphenylpropanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenylpropanamide typically involves the reaction of benzenepropanamide with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile, which is then hydrogenated to form 3,3-diphenylpropylamine. This intermediate is further reacted with aldehyde to form a Schiff base, followed by methylation and hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,3-Diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of C–N and C–O coupling products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism by which N,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidative reactions, it forms C–N and C–O bonds through the action of hypervalent iodine reagents . The compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpropanamide: Similar structure but lacks the additional phenyl group.

    3-Phenylpropanamide: Similar backbone but different substitution pattern.

    Hydrocinnamanilide: Another name for N,3-diphenylpropanamide, highlighting its structural similarity.

Uniqueness

This compound is unique due to its dual phenyl groups attached to the propanamide backbone, which imparts distinct chemical properties and reactivity. This structural feature allows it to undergo specific reactions that similar compounds may not readily participate in, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWGAGKOPGNUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295230
Record name N,3-Diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-81-6
Record name N-Phenylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3271-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 100690
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003271816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocinnamanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,3-Diphenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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